molecular formula C10H5Cl2FN2 B1625192 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine CAS No. 833472-84-7

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine

Cat. No.: B1625192
CAS No.: 833472-84-7
M. Wt: 243.06 g/mol
InChI Key: QQLFWYQWFPLRRS-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 4-fluorophenylboronic acid in the presence of a palladium catalyst. The Suzuki coupling reaction is a common method used for this synthesis. The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction parameters are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It participates in coupling reactions like Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are employed.

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2,4-Dichloro-6-(4-fluorophenyl)pyrimidine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4,6-Trichloropyrimidine
  • 4-Fluorophenylpyrimidine

Comparison: 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. Compared to 2,4-Dichloro-5-fluoropyrimidine, it has an additional fluorophenyl group, enhancing its potential for diverse chemical reactions and applications. The presence of multiple halogen atoms makes it more reactive in nucleophilic substitution reactions compared to 4-Fluorophenylpyrimidine .

Properties

IUPAC Name

2,4-dichloro-6-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2FN2/c11-9-5-8(14-10(12)15-9)6-1-3-7(13)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLFWYQWFPLRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469828
Record name 2,4-dichloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833472-84-7
Record name 2,4-dichloro-6-(4-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 4-fluorobromobenzene (8.75 g, 0.05 moles) in anhydrous ether (80 mL) under nitrogen atmosphere and cool to −78° C. Add dropwise 1.6 M n-BuLi (34 mL, 0.055 moles) and stir at −78° C. for 45 min. Dissolve 2,4-dichloropyrimidine (7.45 g, 0.05 moles) in Et2O (100 mL) and add dropwise to the reaction mixture. Warm the reaction mixture to −30° C. and stir at this temperature for 30 min followed by 0° C. for 30 min. Quench the reaction mixture with AcOH (3.15 mL, 0.055 moles) and water (0.5 mL, 0.027 moles) dissolved in THF (5.0 mL). Add dropwise a THF (40 mL) solution of DDQ (11.9 g, 0.053 moles) to the reaction mixture. Bring the reaction mixture to room temperature and stir at room temperature for 30 min. Cool the reaction mixture to 0° C., add 3.0 N aq. NaOH (35 mL) and stir for 30 min. Decant the organic layer from the reaction mixture and wash the brown solid with Et2O (3×100 mL). Combine the organic layers, wash several times with saturated NaCl solution and dry with MgSO4. Filter and evaporate under vacuum to afford a brown colored solid. Purify by flash column chromatography using 5% EtOAc/hexane to afford the title product as a white solid.
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8.75 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
34 mL
Type
reactant
Reaction Step Four
Quantity
7.45 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
3.15 mL
Type
reactant
Reaction Step Six
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
35 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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